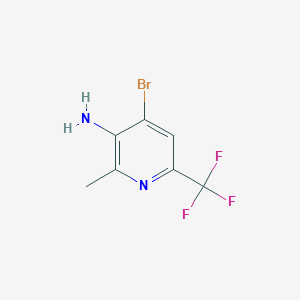
4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, methyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. One common method includes the bromination of 2-methyl-6-(trifluoromethyl)pyridine, followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate amine source for the amination step .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on improving yield, reducing costs, and ensuring scalability. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
相似化合物的比较
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
- 4-Methyl-2-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom allows for further functionalization through substitution or coupling reactions .
属性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrF3N2/c1-3-6(12)4(8)2-5(13-3)7(9,10)11/h2H,12H2,1H3 |
InChI 键 |
FDZJJRMJRSZZJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=N1)C(F)(F)F)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















